Samarium trinitrate hexahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

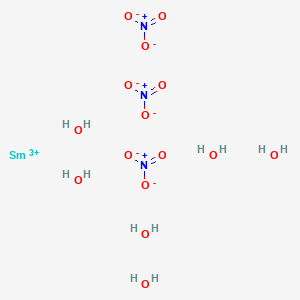

IUPAC Name |

samarium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.6H2O.Sm/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCOFJGRHQAIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O15Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160242 | |

| Record name | Samarium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13759-83-6 | |

| Record name | Samarium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Samarium (III) Nitrate Hexahydrate

This guide provides a comprehensive overview of the core physical properties of samarium (III) nitrate hexahydrate, Sm(NO₃)₃·6H₂O. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key data with practical insights into its handling, stability, and experimental characterization.

Core Molecular and Physical Characteristics

Samarium (III) nitrate hexahydrate is an inorganic salt that serves as a crucial precursor in the synthesis of various samarium-based materials, including advanced catalysts, phosphors, and high-performance ceramics.[1] Its utility is fundamentally linked to its distinct physical properties.

This compound is a crystalline solid, typically appearing as a pale yellow or light yellow powder.[1][2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for storage and handling to maintain its hexahydrate form and prevent unwanted reactions.[4][5] Proper storage in a tightly sealed container in a cool, dry place is essential.[3][6]

The compound is highly soluble in water.[1][4][7] This high aqueous solubility is a key property, making it an excellent source of samarium ions for various chemical syntheses and applications in solution.[1][8]

Quantitative Physical Data

For ease of reference and comparison, the key quantitative physical properties of samarium (III) nitrate hexahydrate are summarized in the table below. These values represent a consensus from multiple reputable sources and are fundamental for any quantitative work involving this compound.

| Property | Value | Source(s) |

| Molecular Formula | Sm(NO₃)₃·6H₂O | [1][4] |

| Molecular Weight | 444.47 g/mol | [2][9][10] |

| Appearance | Light yellow crystalline powder/solid | [1][2][7] |

| Melting Point | 78-79 °C / 172.4-174.2 °F | [1][2][4] |

| Density | 2.375 - 2.380 g/cm³ | [1][3][7] |

| Solubility in Water | Soluble | [4][7][11] |

Thermal Stability and Decomposition Pathway

A critical aspect of samarium (III) nitrate hexahydrate's physical chemistry is its behavior upon heating. The thermal decomposition is not a single-step event but a complex process involving dehydration and the formation of intermediates before yielding the final samarium (III) oxide (Sm₂O₃).[12][13] Understanding this pathway is vital for its application in the synthesis of oxides for fuel cells and other advanced materials.[10][13]

The decomposition begins with the loss of the six water molecules of hydration. This dehydration process starts at temperatures as low as 50 °C.[12] As the temperature increases, the anhydrous samarium nitrate further decomposes into an oxynitrate intermediate (SmONO₃) before finally converting to samarium (III) oxide at higher temperatures, typically around 680 °C.[12][13]

The following diagram illustrates the key stages of the thermal decomposition process.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To experimentally determine the thermal decomposition profile of samarium (III) nitrate hexahydrate, Thermogravimetric Analysis (TGA) is the method of choice. This technique measures the change in mass of a sample as a function of temperature.

Objective: To quantify the mass loss at different stages of heating, confirming the dehydration and decomposition temperatures.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of samarium (III) nitrate hexahydrate powder into a ceramic (e.g., alumina) or platinum TGA pan. The hygroscopic nature of the sample necessitates swift handling to minimize atmospheric moisture absorption.[4]

-

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 20-50 mL/min) to provide a controlled, non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Ramp the temperature at a linear heating rate, typically 10 °C/min, up to a final temperature of approximately 800 °C. This final temperature ensures the complete conversion to samarium (III) oxide.[13]

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the percentage of initial mass versus temperature.

-

Analyze the resulting curve to identify the distinct temperature ranges where mass loss occurs. These correspond to the dehydration, oxynitrate formation, and final oxide conversion steps.[13] The theoretical mass loss for the complete dehydration (loss of 6 H₂O) can be calculated and compared to the experimental data.

-

Causality and Insights: The choice of an inert atmosphere is crucial to prevent side reactions with atmospheric oxygen, which could alter the decomposition pathway. A controlled, linear heating rate ensures that the sample temperature is uniform and that the observed transitions are not artifacts of thermal lag. This self-validating system allows for the precise determination of the material's thermal stability limits, a critical parameter for its use in high-temperature synthesis of materials like solid oxide fuel cell electrolytes.[10][13]

References

-

PubChem. Samarium(III) nitrate, hexahydrate (1:3:6). [Link]

-

Ereztech. Samarium (III) nitrate hexahydrate. [Link]

-

Wikipedia. Samarium(III) nitrate. [Link]

-

AEM REE. Samarium Nitrate (Sm(NO3)3). [Link]

-

ResearchGate. Thermolysis mechanism of samarium nitrate hexahydrate. [Link]

-

AEM REE. Samarium Nitrate (Sm(NO3)3). [Link]

-

Ottokemi. Samarium(III) nitrate, hexahydrate, 99.95%. [Link]

-

American Elements. Samarium(III) Nitrate. [Link]

-

Ottokemi. Samarium(III) nitrate, hexahydrate, 99.9%. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Samarium (III) nitrate hexahydrate | Samarium trinitrate hexahydrate | H12N3O15Sm - Ereztech [ereztech.com]

- 3. prochemonline.com [prochemonline.com]

- 4. fishersci.com [fishersci.com]

- 5. CAS 13759-83-6: this compound [cymitquimica.com]

- 6. heegermaterials.com [heegermaterials.com]

- 7. Samarium (III) Nitrate Hexahydrate - CAS 13759-83-6 [prochemonline.com]

- 8. americanelements.com [americanelements.com]

- 9. Samarium(III) nitrate, hexahydrate (1:3:6) | H12N3O15Sm | CID 203081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 硝酸サマリウム(III) 六水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 11. aemree.com [aemree.com]

- 12. Samarium(III) nitrate - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Synthesis of Samarium Trinitrate Hexahydrate Crystals: A Technical Guide

This guide provides a comprehensive overview of the synthesis, properties, and handling of samarium trinitrate hexahydrate (Sm(NO₃)₃·6H₂O), a key precursor in advanced materials science. Intended for researchers, chemists, and professionals in drug development, this document elucidates the fundamental principles and practical methodologies for obtaining high-purity crystalline samarium nitrate.

Introduction: The Significance of Samarium Nitrate

Samarium(III) nitrate hexahydrate is a versatile inorganic compound that serves as a critical starting material in various high-technology applications.[1][2] Its importance stems from the unique electronic and magnetic properties of the samarium ion (Sm³⁺), a member of the lanthanide series. The compound is a highly water-soluble crystalline solid, typically appearing as a light yellow powder.[3][4][5] This solubility makes it an excellent precursor for the synthesis of a wide array of samarium-based materials.[1]

Key application areas include:

-

Catalysis: It functions as a Lewis acid catalyst in organic synthesis, notably in the preparation of coumarins via the von Pechmann condensation.[6][7]

-

Advanced Materials: It is a precursor for samarium-doped ceria (SDC) electrolytes used in solid oxide fuel cells (SOFCs) and for the synthesis of samarium cobalt (SmCo) high-performance magnets.[2][8]

-

Luminescent Materials: The compound is utilized in the production of phosphors for LED technology and other fluorescence-based applications due to samarium's ability to emit bright red light under UV excitation.[1][2][9]

-

Specialty Glass and Ceramics: Incorporation of samarium enhances the optical, thermal, and mechanical properties of these materials.[2]

Core Synthesis Methodology: Acid Dissolution of Samarium Oxide

The most prevalent and straightforward method for synthesizing this compound is the reaction of samarium(III) oxide (Sm₂O₃) with nitric acid (HNO₃). This acid-base reaction yields the soluble samarium nitrate salt and water.

The balanced chemical equation for this reaction is:

Sm₂O₃(s) + 6 HNO₃(aq) → 2 Sm(NO₃)₃(aq) + 3 H₂O(l) [10]

This process is thermodynamically favorable, with the dissolution rate being influenced by factors such as nitric acid concentration, reaction temperature, the particle size of the samarium oxide, and the degree of agitation.[10] An alternative, though less common, starting material is samarium(III) hydroxide (Sm(OH)₃).[8]

Rationale for Experimental Choices

The choice of samarium(III) oxide as the precursor is driven by its stability and commercial availability. Concentrated nitric acid is employed to ensure the complete dissolution of the basic oxide.[10] Gentle heating is applied to increase the reaction kinetics, facilitating a more rapid and complete conversion to samarium nitrate.[10][11] The subsequent cooling step is crucial for promoting the crystallization of the desired hexahydrate form from the supersaturated solution.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the laboratory-scale synthesis of this compound crystals.

Materials and Equipment:

-

Samarium(III) oxide (Sm₂O₃, 99.9% purity)

-

Concentrated nitric acid (HNO₃, ~68%)

-

Deionized water

-

Glass beakers

-

Magnetic stirrer and stir bar

-

Hot plate

-

Filtration apparatus (funnel, filter paper)

-

Crystallizing dish

-

Vacuum filtration setup (Büchner funnel, filter flask)

-

Desiccator with a suitable drying agent (e.g., silica gel)

Procedure:

-

Reactant Measurement: Accurately weigh a predetermined amount of samarium(III) oxide powder and place it into a glass beaker.

-

Acid Addition: Under constant stirring, slowly and carefully add a stoichiometric excess of concentrated nitric acid to the beaker containing the samarium(III) oxide. The reaction is exothermic, so controlled addition is important.

-

Dissolution: Gently heat the mixture on a hot plate to between 70-80°C.[10] Continue heating and stirring until all the samarium(III) oxide has dissolved, resulting in a clear, pale yellow solution.

-

Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove any insoluble impurities.[10]

-

Crystallization: Transfer the hot filtrate to a crystallizing dish, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals.

-

Crystal Isolation: Once crystallization is complete, isolate the samarium(III) nitrate hexahydrate crystals by vacuum filtration.[10]

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any residual nitric acid.[10]

-

Drying: Place the washed crystals in a desiccator containing a drying agent and allow them to dry completely.[10]

Physicochemical Properties and Characterization

A thorough characterization of the synthesized crystals is essential to confirm their identity and purity.

| Property | Value |

| Chemical Formula | Sm(NO₃)₃·6H₂O |

| Molecular Weight | 444.47 g/mol [1][4][12] |

| Appearance | Light yellow crystalline powder or crystals[1][4][12] |

| Melting Point | 78-79 °C[1][12] |

| Density | 2.375 g/cm³[12][13] |

| Solubility | Soluble in water and ethanol[2][12][14] |

| Thermal Decomposition | Decomposes upon heating, forming anhydrous samarium nitrate at around 50°C, followed by conversion to an oxynitrate at approximately 420°C, and finally to samarium(III) oxide at higher temperatures.[8][15] The decomposition is a complex process involving dehydration and hydrolysis.[16] |

Characterization Techniques:

-

X-ray Diffraction (XRD): To confirm the crystalline structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of nitrate and water functional groups.

-

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To study the thermal decomposition profile and confirm the hydration state.[15][16]

Safety and Handling

This compound is an oxidizing agent and requires careful handling.[17][18]

-

Hazards: May intensify fire; oxidizer.[12][18] Causes skin and serious eye irritation.[12][19] May cause respiratory irritation.[12][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[20][21]

-

Handling: Keep away from heat, sparks, open flames, and combustible materials.[19][20][22] Avoid breathing dust.[22] Use in a well-ventilated area.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong reducing agents and organic compounds.[20] The compound is hygroscopic and should be protected from moisture.[6][18]

Conclusion

The synthesis of this compound via the acid dissolution of its oxide is a reliable and accessible method for producing high-purity crystals. A meticulous approach to the experimental protocol, particularly in controlling the crystallization process, is paramount for obtaining a high-quality product. Understanding the physicochemical properties and adhering to strict safety protocols are essential for the successful and safe utilization of this important lanthanide compound in research and development.

References

-

Wikipedia. Samarium(III) nitrate. [Link]

-

ResearchGate. Thermolysis mechanism of samarium nitrate hexahydrate. [Link]

-

AEM REE. Samarium Nitrate (Sm(NO3)3). [Link]

-

Heeger Materials. Samarium Nitrate Hexahydrate Powder, Sm(NO3)3.6H2O, CAS 13759-83-6. [Link]

-

Stanford Advanced Materials. Samarium Nitrate Hexahydrate Sm(NO3)3.6H2O | CAS 13759-83-6. [Link]

-

PrepChem.com. Synthesis of samarium nitrate. [Link]

-

American Elements. Samarium(III) Nitrate. [Link]

-

Shanghai Xinglu Chemical. Samarium Nitrate. [Link]

-

Fisher Scientific. Samarium(III) nitrate hexahydrate - SAFETY DATA SHEET. [Link]

-

YouTube. Sm: Samarium element, chemical reactions. [Link]

-

REEtec. Samarium. [Link]

-

Pilgaard Elements. Samarium: Chemical reactions. [Link]

-

Chemdad. SAMARIUM NITRATE HEXAHYDRATE. [Link]

-

Ereztech. Samarium (III) nitrate hexahydrate. [Link]

-

PubChem. Samarium(III) nitrate, hexahydrate (1:3:6). [Link]

-

MDPI. Catalysis of the Thermal Decomposition of Transition Metal Nitrate Hydrates by Poly(vinylidene difluoride). [Link]

-

Ottokemi. Samarium(III) nitrate, hexahydrate, 99.9%. [Link]

-

International Journal of Development Research. THERMAL DECOMPOSITION OF LANTHANUM NITRATE HEXAHYDRATE La(NO3)3∙6H2O. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. zegmetal.com [zegmetal.com]

- 3. CAS 13759-83-6: this compound [cymitquimica.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Samarium [reetec.no]

- 6. SAMARIUM NITRATE HEXAHYDRATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Samarium(III) nitrate, hexahydrate, 99.9% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 8. Samarium(III) nitrate - Wikipedia [en.wikipedia.org]

- 9. heegermaterials.com [heegermaterials.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Samarium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 13. echemi.com [echemi.com]

- 14. aemree.com [aemree.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. americanelements.com [americanelements.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. prochemonline.com [prochemonline.com]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Samarium Trinitrate Hexahydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Samarium trinitrate hexahydrate, a hydrated salt of the rare earth element samarium, is a compound of increasing interest across various scientific disciplines. Its unique electronic and chemical properties make it a valuable precursor and catalyst in materials science, organic synthesis, and potentially in the development of novel therapeutic agents. This guide provides an in-depth exploration of this compound, from its fundamental characteristics to its practical applications and handling protocols, designed to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective utilization.

Part 1: Core Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a light yellow to white powder.[1][2] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[2][3][4] Therefore, it should be stored in a dry, inert environment to maintain its integrity.[5]

Key Identifiers and Physicochemical Data

A summary of the core identifiers and physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 13759-83-6 | [1] |

| Molecular Formula | Sm(NO₃)₃·6H₂O | [1] |

| Molecular Weight | 444.47 g/mol | [1] |

| Appearance | Light yellow to white crystalline solid | [1][2] |

| Melting Point | 78-79 °C | [1] |

| Density | 2.380 g/cm³ | [1] |

| Solubility | Soluble in water | [1][2] |

Part 2: Synthesis and Thermal Behavior

Synthesis Pathway

The synthesis of samarium trinitrate is typically achieved through the reaction of samarium hydroxide with nitric acid.[6] This acid-base reaction yields the samarium nitrate salt and water. The hexahydrate form is then obtained through crystallization from the aqueous solution.

Caption: Synthesis of this compound.

Thermal Decomposition

This compound exhibits a distinct thermal decomposition pathway. Upon heating, it first loses its water of hydration to form the anhydrous salt.[6] Further heating leads to the formation of samarium oxynitrate, and at higher temperatures, it ultimately decomposes to samarium(III) oxide.[6]

Part 3: Applications in Research and Development

The utility of this compound stems from the Lewis acidic nature of the Sm³⁺ ion and its role as a precursor for various samarium-containing materials.

Catalysis in Organic Synthesis

Samarium(III) nitrate has demonstrated efficacy as a Lewis acid catalyst in several organic transformations. A notable example is its use in the von Pechmann condensation for the synthesis of coumarins.[7][8]

Experimental Protocol: Samarium-Catalyzed Coumarin Synthesis [7][8]

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted phenol and ethyl acetoacetate in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of this compound to the reaction mixture.

-

Reaction: Reflux the mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Isolation: Filter the precipitated solid, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure coumarin derivative.

Precursor for Advanced Materials

This compound serves as a critical precursor in the synthesis of various functional materials:

-

Solid Oxide Fuel Cells (SOFCs): It is used to prepare samarium-doped ceria (SDC), a common electrolyte material for SOFCs.[6][7] It is also a component in the fabrication of nanocatalysts for SOFC electrodes.[6]

-

Luminescent Materials: The fluorescent properties of samarium ions are harnessed in the creation of phosphors for lighting and display technologies.[9]

-

High-Performance Magnets: It is a precursor for producing samarium oxide, which is essential in the manufacturing of high-performance samarium-cobalt (SmCo) magnets.[1]

-

Specialized Glass and Ceramics: The unique optical and physical properties of samarium are utilized in the formulation of specialized glasses and ceramics.[1]

Caption: Key Application Areas of this compound.

Part 4: Safety, Handling, and Storage

As an oxidizing agent and a source of nitrates, this compound requires careful handling to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

-

Oxidizer: May intensify fire; keep away from combustible materials.[5][10]

-

Irritant: Causes skin and serious eye irritation.[5][10] May cause respiratory irritation.[11]

-

Handling: Wear protective gloves, safety glasses or goggles, and a lab coat.[12] Use in a well-ventilated area or with a fume hood.[12]

Storage and Incompatibility

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Due to its hygroscopic nature, storage under an inert atmosphere is recommended.[5][11]

-

Incompatible Materials: Avoid contact with strong acids, strong reducing agents, and combustible materials.[5][10]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[12]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops and persists.[10][12]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

Conclusion

This compound is a versatile and valuable compound for researchers at the forefront of materials science and synthetic chemistry. A thorough understanding of its properties, synthesis, and applications, coupled with stringent adherence to safety protocols, will enable its effective and safe use in advancing scientific discovery and technological innovation.

References

-

Heeger Materials. (n.d.). Samarium Nitrate Hexahydrate Powder, Sm(NO3)3.6H2O, CAS 13759-83-6. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Samarium(III) nitrate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024, March 29). Samarium(III) nitrate hydrate - SAFETY DATA SHEET. Retrieved from [Link]

-

AEM REE. (n.d.). Samarium Nitrate (Sm(NO3)3). Retrieved from [Link]

-

Prochem, Inc. (n.d.). Samarium (III) Nitrate Hexahydrate - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET. Retrieved from [Link]

-

Ottokemi. (n.d.). Samarium(III) nitrate, hexahydrate, 99.95% 13759-83-6 India. Retrieved from [Link]

-

Ottokemi. (n.d.). Samarium(III) nitrate, hexahydrate, 99.9% - Manufacturers & suppliers with worldwide shipping. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13759-83-6: this compound [cymitquimica.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. SAMARIUM NITRATE HEXAHYDRATE | 13759-83-6 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Samarium(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. 硝酸サマリウム(III) 六水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. Samarium(III) nitrate, hexahydrate, 99.9% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 9. heegermaterials.com [heegermaterials.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. prochemonline.com [prochemonline.com]

An In-Depth Technical Guide to the Solubility of Samarium(III) Trinitrate Hexahydrate for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of Solubility in Advanced Applications

Samarium(III) trinitrate hexahydrate, a hydrated inorganic salt of the rare earth element samarium, is a compound of increasing interest across various scientific and industrial domains. Its utility as a precursor in the synthesis of samarium-based materials, as a catalyst in organic reactions, and in the development of phosphors for advanced lighting and display technologies hinges on a fundamental yet critical property: its solubility.[1] A comprehensive understanding of its dissolution characteristics in diverse solvent systems is paramount for optimizing reaction conditions, controlling crystallization processes, and formulating novel materials. This guide provides a detailed exploration of the solubility of samarium(III) trinitrate hexahydrate, offering both qualitative and quantitative insights, alongside robust experimental protocols for its determination.

Physicochemical Properties of Samarium(III) Trinitrate Hexahydrate

Before delving into its solubility, it is essential to understand the key physicochemical properties of samarium(III) trinitrate hexahydrate that influence its behavior in different solvents.

| Property | Value | Reference |

| Chemical Formula | Sm(NO₃)₃·6H₂O | [1][2][3] |

| Molecular Weight | 444.47 g/mol | [2][3] |

| Appearance | Light yellow crystalline powder | [2][3] |

| Melting Point | 78-79 °C | [2] |

| Density | 2.375 g/cm³ | |

| Decomposition | Decomposes to the anhydrous form at 50°C. | [4] |

Solubility Profile of Samarium(III) Trinitrate Hexahydrate

Samarium(III) trinitrate hexahydrate exhibits high solubility in water, a characteristic typical of many nitrate salts.[1][3] This high aqueous solubility is attributed to the strong ion-dipole interactions between the samarium and nitrate ions and the polar water molecules.

While specific quantitative solubility data for samarium(III) trinitrate hexahydrate in a wide range of organic solvents is not extensively documented in publicly available literature, the chemical similarities among lanthanide elements allow for valuable insights to be drawn from analogous compounds. Lanthanum(III) nitrate hexahydrate, for instance, provides a useful reference point for predicting the solubility behavior of its samarium counterpart. The solubility of lanthanide nitrates is largely governed by the polarity of the solvent, with a strong affinity for polar solvents, particularly those capable of forming hydrogen bonds.[2]

The following table presents solubility data for lanthanum(III) nitrate hexahydrate in various organic solvents at ambient temperature. It is reasonable to expect samarium(III) trinitrate hexahydrate to exhibit a similar trend, with high solubility in polar protic solvents like alcohols and moderate to low solubility in less polar solvents.

Table 1: Quantitative Solubility of Lanthanum(III) Nitrate Hexahydrate in Various Organic Solvents at 25°C (as an analogue for Samarium(III) Trinitrate Hexahydrate) [2]

| Solvent Class | Solvent | Solubility ( g/100 g solvent) |

| Alcohols | Methanol | 125.8 |

| Ethanol | 105.2 | |

| 1-Propanol | 85.3 | |

| 2-Propanol | 70.1 | |

| 1-Butanol | 65.7 | |

| Ketones | Acetone | 45.2 |

| Methyl Ethyl Ketone | 30.5 | |

| Esters | Ethyl Acetate | 15.1 |

| Ethers | Diethyl Ether | 1.2 |

| Tetrahydrofuran (THF) | 10.8 |

It is also reported that samarium(III) trinitrate is soluble in ethanol.[5]

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

For researchers requiring precise solubility data for samarium(III) trinitrate hexahydrate in a specific solvent system, the isothermal equilibrium method is a robust and widely accepted technique. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Necessary Equipment and Reagents:

-

Samarium(III) Trinitrate Hexahydrate (high purity)

-

Solvent of interest (analytical grade)

-

Constant temperature water bath or incubator with precise temperature control (±0.1°C)

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Drying oven or vacuum oven

-

Desiccator

-

Instrumentation for quantitative analysis of samarium (e.g., ICP-OES, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation of the Saturated Solution:

-

Add an excess amount of samarium(III) trinitrate hexahydrate to a known mass or volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in the constant temperature bath and stir the mixture vigorously.

-

Allow the system to equilibrate for an extended period, typically 24-48 hours, to ensure that the solvent is fully saturated. The equilibration time may need to be optimized depending on the solvent and stirring rate.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the equilibration temperature) to avoid any temperature-induced precipitation or dissolution.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended microcrystals.

-

-

Quantitative Analysis of the Dissolved Solute:

-

Gravimetric Method:

-

Accurately weigh a portion of the clear filtrate into a pre-weighed container.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of the salt. A vacuum oven is often preferred to minimize thermal decomposition.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh the remaining solid (the dissolved samarium(III) trinitrate hexahydrate).

-

Calculate the solubility in grams of solute per 100 g of solvent.

-

-

Spectroscopic or Chromatographic Methods:

-

Dilute the filtered saturated solution to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of samarium ions using a calibrated analytical technique such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or a suitable chromatographic method.

-

From the determined concentration, calculate the mass of the dissolved salt in the original volume of the saturated solution.

-

-

Visualizing the Experimental Workflow:

Caption: Isothermal equilibrium method workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of samarium(III) trinitrate hexahydrate:

-

Temperature: For most salts, solubility increases with temperature. However, the extent of this effect varies and should be determined experimentally for specific solvent systems.

-

Solvent Polarity: As demonstrated by the data for lanthanum nitrate, polar solvents are more effective at dissolving ionic compounds like samarium(III) trinitrate hexahydrate. The ability of the solvent to solvate the samarium and nitrate ions is a key determinant of solubility.

-

Presence of Other Solutes: The common ion effect or the presence of other electrolytes can alter the solubility of the salt.

-

pH: In aqueous solutions, the pH can influence the stability of the hydrated samarium ion, although this effect is generally less pronounced for salts of strong acids and bases.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of samarium(III) trinitrate hexahydrate, a critical parameter for its application in research and industry. While quantitative data for a broad range of solvents remains an area for further investigation, the presented information on its high aqueous solubility, its solubility in polar organic solvents, and the detailed experimental protocol for its determination offers a solid foundation for scientists and engineers. Future research should focus on systematically quantifying the solubility of samarium(III) trinitrate hexahydrate in a wider array of solvents and at various temperatures to build a more complete and predictive solubility database. Such data will undoubtedly accelerate innovation in the diverse fields where this versatile compound finds application.

References

- BenchChem. (2025). Solubility of Lanthanum(III) Nitrate Hexahydrate in Organic Solvents: A Technical Guide.

- Pulmer, D. A. (n.d.).

- Standard Methods for the Examination of Water and Wastew

- Standard Methods for the Examination of Water and Wastew

- AEM REE. (n.d.).

- MDPI. (n.d.). Solid State and Solution Structures of Lanthanide Nitrate Complexes of Tris-(1-napthylphosphine oxide).

- The Hebrew University of Jerusalem. (n.d.). The interaction of lanthanide and nitrate ions in solution - II.

- ACS Publications. (2025).

- Hach SEA. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (n.d.).

- AMERICAN ELEMENTS. (n.d.). Samarium(III)

- Wikipedia. (n.d.). Samarium(III)

- IUPAC-NIST Solubility D

- CymitQuimica. (n.d.).

- Chem-Impex. (n.d.). Samarium(III)

- Wikipedia. (n.d.). Silver.

- DTIC. (n.d.). APPLICATION OF INFRARED SPECTROSCOPY TO THE ANALYSIS OF INORGANIC NITRATES. PHASE 1.

- Ereztech. (n.d.). Samarium (III)

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.). Samarium(III)

- Santa Cruz Biotechnology. (n.d.). Samarium(III)

- Prochem, Inc. (n.d.). Samarium (III)

- PubMed. (n.d.).

- MDPI. (2018). Preparation of High Purity Rare Earth Metals of Samarium, Ytterbium and Thulium.

- Wikipedia. (n.d.). Samarium.

- Stanford Advanced Materials. (2022). A Rare Earth Element Samarium Overview.

- Hebei Suoyi New Material Technology Co., Ltd. (n.d.). Samarium Nitrate Hexahydrate Powder, Sm(NO3)3.6H2O, CAS 13759-83-6.

Sources

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Samarium Trinitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal decomposition of samarium trinitrate hexahydrate, Sm(NO₃)₃·6H₂O. An understanding of this multi-stage process is critical for professionals in fields such as materials science and drug development, where samarium compounds are utilized in the synthesis of nanocatalysts, solid oxide fuel cells, and other advanced materials.[1] This document delineates the complex interplay of dehydration, hydrolysis, and decomposition, offering field-proven insights into the experimental analysis of this pathway.

The Significance of Controlled Decomposition

Samarium(III) nitrate hexahydrate is a common precursor for the synthesis of samarium(III) oxide (Sm₂O₃), a material with significant applications in catalysis and ceramics. The precise control of the thermal decomposition process is paramount as it dictates the morphology, particle size, and purity of the final oxide product, which in turn influences its performance in these applications. The pathway is a complex sequence of events involving dehydration, hydrolysis, and the formation of various intermediate species before yielding the final oxide.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of this compound is not a single-step event but rather a cascade of overlapping reactions. The process can be broadly categorized into four main stages, each characterized by specific chemical transformations and corresponding mass losses. It is important to note that there is some debate in the scientific literature regarding the exact nature of the intermediate compounds, which will be addressed herein.

The decomposition process begins with the melting of the hydrate in its own water of crystallization, followed by a series of dehydration and hydrolysis steps. A prominent pathway suggests that the decomposition proceeds through the formation of intermediate oxynitrates containing O-Sm-OH groups.[2] This is a complex process involving the simultaneous removal of water and nitric acid.[2]

An alternative pathway proposed in some studies involves the formation of samarium hydroxide nitrate (Sm(OH)(NO₃)₂) and subsequently samarium oxynitrate (SmONO₃). Ultimately, regardless of the precise intermediates, the final product upon heating to a sufficiently high temperature is samarium(III) oxide (Sm₂O₃).

The following diagram illustrates a consensus pathway based on a critical evaluation of the available literature.

Caption: A diagram illustrating the multi-stage thermal decomposition pathway of this compound.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for elucidating the thermal decomposition pathway. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal events.

The following table summarizes the key thermal events and corresponding mass losses observed during the decomposition of this compound. The data is a synthesis from multiple studies to provide a representative overview.[2]

| Temperature Range (°C) | Decomposition Step | Key Events & Products | Theoretical Weight Loss (%) | Experimental Weight Loss (%) |

| 50 - 190 | Dehydration & Initial Hydrolysis | Loss of water of crystallization and nitric acid, potentially forming a pentahydrate (Sm(NO₃)₃·5H₂O). | Varies with extent of initial hydrolysis | ~4.7 |

| 190 - 290 | Dehydration & Hydrolysis | Further dehydration and internal hydrolysis, leading to the formation of intermediate oxynitrates with O-Sm-OH groups. | - | ~20.1 |

| 290 - 420 | Oxynitrate Decomposition | Conversion of intermediate oxynitrates, involving the loss of nitrogen dioxide, water, and oxygen. | - | ~16.9 |

| > 420 | Final Decomposition | Formation of the final product, samarium(III) oxide (Sm₂O₃). | Total: ~60.9 (to Sm₂O₃) | Total: ~60-62 |

Note: Experimental weight loss percentages can vary depending on factors such as heating rate and atmospheric conditions.

Experimental Protocols for Thermal Analysis

To ensure the trustworthiness and reproducibility of results, a well-defined experimental protocol is essential. The following section outlines a standard methodology for the thermal analysis of this compound.

Instrumentation and Sample Preparation

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is highly recommended for a comprehensive analysis.

-

Sample Preparation: Accurately weigh a small sample of this compound (typically 4-6 mg) into an inert crucible (e.g., alumina or platinum).[3] The use of a small sample mass minimizes thermal gradients within the sample.

-

Instrument Setup: Place the crucible on the TGA balance. Establish an inert atmosphere by purging the furnace with a gas such as nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to prevent side reactions with air.[1]

Thermal Program

The heating rate is a critical parameter that can influence the resolution of the decomposition steps.

-

Heating Rate: A constant heating rate of 10°C/min is a common starting point.[1] Slower heating rates (e.g., 5°C/min) can provide better separation of overlapping thermal events, while faster rates may be used for preliminary screening.[4][5]

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 800°C to ensure complete decomposition to the oxide.[6]

Data Acquisition and Analysis

-

Data Recording: The instrument will record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Interpretation: The resulting TGA curve will show distinct steps corresponding to mass loss at different decomposition stages. The DSC curve will indicate whether these processes are endothermic (heat absorbing, e.g., dehydration) or exothermic (heat releasing, e.g., combustion of evolved gases). The onset and peak temperatures for each event should be determined from the curves.

Caption: A flowchart outlining the experimental workflow for the thermal analysis of this compound.

Characterization of Intermediates and Final Product

To validate the proposed decomposition pathway, the solid products at each stage should be characterized using techniques such as X-ray Diffraction (XRD) and Infrared (IR) Spectroscopy.

-

X-ray Diffraction (XRD): This technique provides information about the crystal structure of the solid residues. By heating the sample to specific temperatures corresponding to the plateaus in the TGA curve and then performing XRD analysis, the crystalline phases of the intermediates and the final samarium oxide can be identified. The final product, Sm₂O₃, is expected to exhibit a cubic crystal structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the sample. The initial hexahydrate will show characteristic broad absorption bands for O-H stretching of water molecules and sharp peaks corresponding to the nitrate groups. As the decomposition proceeds, the intensity of the water bands will decrease, and changes in the nitrate bands will indicate the formation of intermediate oxynitrates. The final samarium oxide will have a much simpler spectrum with characteristic Sm-O stretching vibrations.

Conclusion: A Pathway of Controlled Transformation

The thermal decomposition of this compound is a nuanced process that requires careful control and detailed characterization to produce samarium oxide with desired properties. By leveraging the power of thermal analysis techniques like TGA and DSC, in conjunction with structural and spectroscopic characterization methods such as XRD and IR spectroscopy, researchers and drug development professionals can gain a deep understanding of this transformation. This knowledge is fundamental to the rational design and synthesis of advanced samarium-based materials. The discrepancies in the reported intermediate species highlight the complexity of the system and underscore the importance of meticulous experimental work and thorough analysis.

References

-

Guerreiro, H. M., et al. (2021). Thermal decomposition of lanthanum nitrate hexahydrate La(NO₃)₃·6H₂O. International Journal of Development Research, 11(01), 43318-43321. [Link]

-

Melnikov, P., et al. (2012). Mechanism of thermal decomposition of yttrium nitrate hexahydrate, Y(NO₃)₃·6H₂O and modeling of intermediate oxynitrates. Journal of Thermal Analysis and Calorimetry, 110, 155-160. [Link]

-

Melnikov, P., et al. (2016). Thermolysis mechanism of samarium nitrate hexahydrate. Journal of Thermal Analysis and Calorimetry, 126, 1-6. [Link]

-

Ambasta, R. K. (2018). STUDY OF THERMAL DECOMPOSITION OF Ni(II) AND Fe(III) NITRATES AND THEIR MIXTURE. Journal of Emerging Technologies and Innovative Research, 5(2), 1389-1393. [Link]

-

Zeljković, S., & Jelić, D. (2025). The thermal decomposition of cerium(III) nitrate. Journal of Thermal Analysis and Calorimetry. [Link]

-

Ottokemi. (n.d.). Samarium(III) nitrate, hexahydrate, 99.9%. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Samarium(III) nitrate hexahydrate, 99.9%, (trace metal basis). Retrieved from [Link]

-

Melnikov, P., et al. (2016). Thermal properties of europium nitrate hexahydrate Eu(NO3)3·6H2O. Journal of Thermal Analysis and Calorimetry, 128(3), 1-6. [Link]

-

Gimenez, P., & Serrano, S. (2015). Effect of Heating Rates and Composition on the Thermal Decomposition of Nitrate Based Molten Salts. Energy Procedia, 69, 654-662. [Link]

-

Various Authors. (n.d.). Non-isothermal kinetics and mechanistic study of thermal decomposition of light rare earth metal nitrate hydrates using thermogravimetric analysis. ResearchGate. [Link]

-

Vyazovkin, S. (2008). Thermal Analysis. Analytical Chemistry, 80(12), 4301-4315. [Link]

-

Melnikov, P., et al. (2014). Thermogravimetric study of the scandium nitrate hexahydrate thermolysis and computer modeling of intermediate oxynitrates. Journal of Thermal Analysis and Calorimetry, 118, 1537-1541. [Link]

-

Wang, X., et al. (2020). Experimental Research of the Heat Storage Performance of a Magnesium Nitrate Hexahydrate-Based Phase Change Material for Building Heating. Materials, 13(21), 4888. [Link]

-

Ras, E. M. A. (1993). Thermal decomposition as a preparative route to anhydrous rare earth nitrates. Journal of Thermal Analysis, 40(3), 973-981. [Link]

-

Strydom, C. A., & Van Vuuren, C. P. J. (1994). The thermal decomposition reactions of some lanthanide and uranium(IV) nitrates. Thermochimica Acta, 244, 227-241. [Link]

Sources

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Samarium Trinitrate Hexahydrate

For Immediate Release

This guide provides an in-depth technical exploration of the crystal structure of samarium trinitrate hexahydrate, Sm(NO₃)₃·6H₂O, a compound of significant interest in materials science and coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural determination, key crystallographic features, and the advanced analytical techniques employed.

Introduction: The Significance of Samarium Nitrate Complexes

Samarium, a lanthanide element, forms a variety of coordination complexes, among which this compound is a foundational example. The arrangement of atoms in its crystalline form dictates many of its physical and chemical properties, including its solubility, reactivity, and potential applications in areas such as catalysis and the synthesis of advanced materials.[1][2] A precise understanding of its three-dimensional structure at the atomic level is therefore paramount for both fundamental research and practical applications.

The crystal structure of this compound reveals a complex interplay of coordinate covalent bonds and hydrogen bonding, involving the central samarium ion, nitrate ligands, and water molecules. This guide will delve into the experimental determination of this structure and the insights it provides into the coordination chemistry of samarium.

Synthesis and Single Crystal Growth

The journey to understanding the crystal structure begins with the synthesis of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

Samarium trinitrate is typically synthesized through the reaction of samarium(III) oxide (Sm₂O₃) or samarium(III) hydroxide (Sm(OH)₃) with nitric acid (HNO₃).[3] The resulting solution is then carefully concentrated to induce crystallization.

Reaction: Sm(OH)₃ + 3HNO₃ → Sm(NO₃)₃ + 3H₂O[3]

Protocol for Single Crystal Growth

High-quality single crystals are essential for obtaining precise diffraction data. A common and effective method for growing single crystals of this compound is through slow evaporation of a saturated aqueous solution.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Filtration: The warm, saturated solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization: The filtered solution is transferred to a clean crystallizing dish and covered with a perforated film (e.g., Parafilm with small pinholes). This allows for slow, controlled evaporation of the solvent.

-

Incubation: The dish is placed in a vibration-free environment at a constant, ambient temperature.

-

Crystal Harvesting: Over a period of several days to weeks, well-formed, transparent single crystals of this compound will develop. These are then carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Single-crystal X-ray diffraction (SC-XRD) is the cornerstone technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.

The Experimental Workflow

The process of determining a crystal structure using SC-XRD follows a well-defined workflow, which is crucial for ensuring the accuracy and reliability of the final structural model.

Sources

safety and handling precautions for samarium trinitrate hexahydrate

An In-depth Technical Guide to the Safe Handling of Samarium(III) Nitrate Hexahydrate

Introduction

Samarium(III) nitrate hexahydrate, Sm(NO₃)₃·6H₂O, is a rare earth metal salt that serves as a key precursor and catalyst in various advanced applications.[1] Its utility spans materials science for creating phosphors and luminescent materials, catalysis in organic synthesis, and the fabrication of high-performance magnets and ceramics.[1][2] While its versatility is significant, its chemical nature as a strong oxidizer and irritant necessitates a comprehensive understanding of its hazards and the implementation of rigorous safety protocols.

This guide provides drug development professionals, researchers, and scientists with a technical framework for the safe handling, storage, and disposal of samarium(III) nitrate hexahydrate. The focus is on the causality behind safety protocols, ensuring a proactive and informed approach to laboratory safety.

Compound Identification and Physicochemical Properties

A foundational understanding of the compound's properties is critical for anticipating its behavior and handling it safely. Samarium(III) nitrate hexahydrate is typically a light yellow, crystalline solid.[1][3][4] Its high solubility in water is a key characteristic, facilitating its use in solution-based synthesis.[2][4]

| Property | Value | Source(s) |

| Chemical Formula | Sm(NO₃)₃ · 6H₂O | [3][5] |

| Molecular Weight | 444.47 g/mol | [3] |

| Appearance | Light yellow crystalline powder or chunks | [1][2][3] |

| CAS Number | 13759-83-6 | [3][6] |

| Melting Point | 78-79 °C | [1][2] |

| Density | ~2.375 g/cm³ | [2] |

| Solubility | Soluble in water and alcohol | [2][7] |

| Key Characteristic | Hygroscopic (readily absorbs moisture from air) | [2][5][6] |

Hazard Identification and Risk Assessment

Samarium(III) nitrate hexahydrate is classified as a hazardous substance.[6][8] The primary hazards are its oxidizing properties and its potential to cause irritation to the skin, eyes, and respiratory system.[5][6][9]

-

Oxidizing Hazard : As an oxidizer, this compound can intensify fires.[6][9] It may cause or contribute to the combustion of other materials, particularly flammable and combustible substances.[8] Contact with materials like wood, paper, oil, or reducing agents can lead to ignition or violent decomposition.[6][8]

-

Health Hazards :

-

Eye Irritation : Causes serious eye irritation upon contact.[5][6]

-

Skin Irritation : Causes skin irritation. Prolonged contact may lead to dermatitis.[5][6][8]

-

Respiratory Irritation : Inhalation of dust may irritate the nose, mucous membranes, and respiratory tract.[3][5][9]

-

Ingestion : Ingestion can be harmful, potentially leading to symptoms such as dizziness, abdominal cramps, vomiting, and weakness.[3] A significant toxicological concern with nitrates is their ability to cause methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is inhibited, leading to cyanosis (bluish skin) and breathing difficulties.[8][10]

-

Risk Assessment Workflow

A systematic risk assessment is crucial before any handling of this compound. The goal is to identify potential exposure scenarios and implement appropriate control measures.

Caption: A workflow for assessing and controlling risks.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The causality for these choices is rooted in minimizing exposure by design.

-

Engineering Controls :

-

Ventilation : Always handle samarium(III) nitrate hexahydrate in a well-ventilated area.[3] A chemical fume hood or a local exhaust ventilation system is mandatory to control airborne dust and prevent inhalation exposure.[3] The ventilation system's primary purpose is to capture contaminants at the source before they can disperse into the laboratory environment.

-

Safety Stations : Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][6] This is a critical failsafe to allow for rapid decontamination in the event of accidental skin or eye contact.

-

-

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be selected based on the specific hazards of the compound.

| PPE Item | Specification & Rationale | Source(s) |

| Eye/Face Protection | Chemical safety goggles and a face shield. Goggles provide a seal against dust and splashes, while the face shield offers an additional layer of protection for the entire face. | [3] |

| Hand Protection | Nitrile or rubber gloves. These materials provide adequate resistance to inorganic salts. Always inspect gloves before use and wash hands thoroughly after removal. | [3][7] |

| Skin and Body Protection | A lab coat or a complete chemical-resistant suit for larger quantities. This prevents the compound from settling on personal clothing and causing skin irritation. | [3] |

| Respiratory Protection | An approved particulate respirator (e.g., N95 or higher) should be used if dust formation is unavoidable or if engineering controls are insufficient to maintain exposure below acceptable limits. | [3] |

Standard Operating Procedure for Safe Handling

Adherence to a validated protocol is essential for minimizing risk during routine laboratory work.

Preparation:

-

Confirm that the safety data sheet (SDS) has been reviewed and is understood.

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Ensure an eyewash station and safety shower are unobstructed and functional.[3]

-

Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement.

-

Don all required PPE as specified in Section 3.

Handling & Weighing:

-

Handle the compound under an inert atmosphere (e.g., argon or nitrogen) if the application is sensitive to moisture, due to its hygroscopic nature.[6][11]

-

Carefully open the container. Avoid generating dust by using gentle scooping motions.[6] Do not crush larger chunks outside of a controlled environment.

-

Weigh the desired amount on a tared weigh boat. Perform this task away from drafts that are not part of the engineered ventilation.

-

Once the desired amount is dispensed, securely close the primary container immediately to prevent moisture absorption and contamination.[3]

-

Clean any residual dust from the spatula and weighing area using a damp cloth or towel before removing it from the fume hood. Dispose of cleaning materials as hazardous waste.

Post-Handling:

-

Decontaminate the work area thoroughly.

-

Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

-

Wash hands and forearms thoroughly with soap and water.[3]

Storage and Incompatibility

The primary drivers for storage protocols are the compound's reactivity as an oxidizer and its sensitivity to moisture.

-

Storage Conditions :

-

Incompatibility :

-

Combustible Materials : Keep strictly segregated from flammable and combustible materials like wood, paper, oils, and solvents.[3][6][8] The nitrate group can readily supply oxygen, lowering the ignition temperature of these materials.

-

Reducing Agents : Store away from strong reducing agents. The combination of a strong oxidizer and a strong reducer can lead to a highly exothermic or explosive reaction.[3][6]

-

Acids : Avoid contact with strong acids.[6]

-

Organic Materials : Do not store with general organic materials, as contamination can create a fire hazard.[3][8]

-

Emergency Protocols

A clear, rehearsed emergency plan is critical.

Emergency Response Flowchart: Chemical Spill

Caption: Step-by-step response plan for a chemical spill.

Step-by-Step Emergency Procedures

-

In Case of Fire :

-

This material is not combustible but will intensify a fire.[8]

-

If involved in a fire, use flooding quantities of water, dry sand, dry chemical, or alcohol-resistant foam.[3][8]

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][8]

-

Hazardous decomposition products include toxic nitrogen oxides and samarium oxides.[3][8]

-

-

First Aid Measures :

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]

-

Skin Contact : Remove contaminated clothing. Wash the affected area with plenty of soap and water.[3][9] If irritation persists, seek medical attention.[3]

-

Inhalation : Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical assistance.[3]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, give them water to rinse their mouth.[3] Seek immediate medical attention.[3]

-

Waste Disposal

Dispose of samarium(III) nitrate hexahydrate and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5][9] Waste should be collected in a designated, labeled, and sealed container for hazardous materials. Do not dispose of it in standard laboratory trash or down the drain.

References

-

Thermo Fisher Scientific. (2025, September 18). Samarium(III) nitrate hexahydrate Safety Data Sheet. Retrieved from [Link]

-

American Elements. (n.d.). Samarium Suppliers. Retrieved from [Link]

-

SDFine. (n.d.). LANTHANUM (III) NITRATE HEXAHYDRATE Safety Data Sheet. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Samarium(III) nitrate hexahydrate Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Samarium(III) nitrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Samarium. PubChem Compound Summary for CID 23951. Retrieved from [Link]

-

ResearchGate. (2024, October 22). How to activate Samarium metal for organic reactions & proper storage?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of Samarium Carbonate Hydrate. Retrieved from [Link]

-

Ames Laboratory. (n.d.). SDS Samarium. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Lanthanum(III) nitrate hexahydrate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. SAMARIUM NITRATE HEXAHYDRATE | 13759-83-6 [chemicalbook.com]

- 3. prochemonline.com [prochemonline.com]

- 4. CAS 13759-83-6: Samarium trinitrate hexahydrate [cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. researchgate.net [researchgate.net]

Introduction: A Proactive Stance on the Safety of a Versatile Reagent

An In-Depth Technical Guide to the Material Safety of Samarium Trinitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Samarium (III) nitrate hexahydrate, Sm(NO₃)₃·6H₂O, is a valuable precursor in various scientific applications, from the synthesis of luminescent materials and high-performance magnets to its use as a catalyst in organic reactions.[1][2][3] Its utility in the laboratory, however, necessitates a comprehensive understanding of its material safety profile. This guide moves beyond a mere recitation of safety data sheet (SDS) information, offering an in-depth analysis of the hazards associated with this compound and providing practical, field-tested protocols for its safe handling, storage, and disposal. As professionals in research and development, a proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and experimental success.

Section 1: Chemical and Physical Properties - The Foundation of Hazard Assessment

A thorough understanding of a chemical's properties is fundamental to anticipating its behavior and potential hazards. This compound is a pale yellow, hygroscopic crystalline powder that is soluble in water.[1][2][3][4] Its key physical and chemical properties are summarized in the table below. The hygroscopic nature of this compound, its ability to absorb moisture from the air, is a critical consideration for storage to maintain its integrity.[2][3]

| Property | Value | Reference |

| Molecular Formula | Sm(NO₃)₃·6H₂O | [1][5][6][7] |

| Molecular Weight | 444.47 g/mol | [1][5] |

| Appearance | Pale yellow crystalline powder | [1][4] |

| Melting Point | 78-79 °C | [1][5] |

| Density | 2.375 g/mL | [1][5] |

| Solubility | Soluble in water | [2][3] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance.[4][8] The primary hazards are its oxidizing properties and its potential to cause irritation to the skin, eyes, and respiratory tract.[6][9]

Hazard Classification Summary

Caption: Hazard Identification for this compound

Toxicological Data

The toxicological profile of this compound indicates moderate toxicity. The following table summarizes the available acute toxicity data.

| Route of Exposure | Species | LD50 Value | Reference |

| Oral | Rat | 2160 mg/kg | [4] |

| Oral | Rat | 2900 mg/kg | [5] |

| Intraperitoneal | Rat | 217 mg/kg | [4] |

| Intraperitoneal | Rat | 285 mg/kg | [5] |

| Intravenous | Rat | 9 mg/kg | [5] |

Ingestion of this compound may lead to symptoms such as dizziness, abdominal cramps, vomiting, and weakness.[5] A significant concern with nitrate compounds is the potential for the substance and its metabolites to bind to hemoglobin, inhibiting the normal uptake of oxygen and leading to a condition known as methemoglobinemia.[4]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigating the risks associated with this compound.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is the first line of defense. The following workflow outlines the necessary steps before handling the compound.

Caption: Personal Protective Equipment (PPE) Workflow

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[5]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[5][6]

-

Ignition Sources: Keep the compound away from heat, sparks, and open flames.[5][6] As an oxidizer, it can intensify fires.[8][10]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[4]

Storage Requirements

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5][9]

-

Incompatibilities: Keep away from combustible materials, reducing agents, and strong acids.[7][8] Contact with organic materials such as wood, paper, and oils can create a fire hazard.[4]

-

Hygroscopicity: Due to its hygroscopic nature, protect the container from moisture.[7][11]

Section 4: Emergency Procedures - A Framework for Rapid Response

In the event of an emergency, a clear and practiced response plan is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [4][5] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. | [5][10] |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. If the victim is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention. | [4][5] |

Firefighting Measures

This compound is not combustible but will enhance the combustion of other materials.[4]

-

Extinguishing Media: Use flooding quantities of water.[4] Do not use dry chemical, CO₂, or foam extinguishers.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

-

Hazardous Combustion Products: Decomposition of this compound can produce toxic fumes of nitrogen oxides (NOx) and metal oxides.[4][5]

Accidental Release Measures

-

Evacuate: Clear the area of all personnel.[4]

-

Ventilate: Increase ventilation in the area of the spill.[4]

-

Contain: Wearing appropriate PPE, contain the spill using inert materials such as sand or earth.[4] Do not use combustible materials like sawdust. [4]

-

Collect: Carefully sweep up the spilled material and place it in a labeled, sealed container for disposal.[7][8]

-

Decontaminate: Clean the spill area thoroughly.[4]

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in a research setting is contingent upon a deep-seated understanding of its potential hazards and the unwavering implementation of robust safety protocols. This guide provides the foundational knowledge and practical steps necessary to work with this valuable compound safely and effectively. By integrating these principles into your laboratory's standard operating procedures, you contribute to a culture of safety that protects researchers, ensures the integrity of experimental outcomes, and fosters scientific advancement.

References

- Samarium(III) nitrate hexahydrate - Santa Cruz Biotechnology. (n.d.).

- Samarium (III) Nitrate Hexahydrate - Prochem, Inc. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010-11-24).

- SAFETY DATA SHEET - Fisher Scientific. (2010-11-24).

- Samarium(III) nitrate hexahydrate - SAFETY DATA SHEET. (n.d.).

- Samarium(III) nitrate hexahydrate - Apollo Scientific. (2023-07-31).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-11-24).

- Samarium(III) nitrate hexahydrate - Chem-Impex. (n.d.).

- SAMARIUM NITRATE HEXAHYDRATE | 13759-83-6 - ChemicalBook. (2025-07-04).

- CAS 13759-83-6: this compound - CymitQuimica. (n.d.).

- Samarium(III) nitrate hydrate - SAFETY DATA SHEET. (2010-11-24).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. SAMARIUM NITRATE HEXAHYDRATE | 13759-83-6 [chemicalbook.com]

- 3. CAS 13759-83-6: this compound [cymitquimica.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. prochemonline.com [prochemonline.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of Samarium Nitrate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of samarium nitrate compounds. From the initial isolation of the element samarium, intricately linked to the chemistry of its nitrate salts, to the modern understanding of its coordination complexes, this document traces the scientific journey that has shaped our knowledge of these important materials. The guide delves into the pioneering separation techniques, the evolution of analytical methods for characterization, and the fundamental properties of samarium nitrates that have paved the way for their contemporary applications in catalysis, materials science, and medicine.

The Dawn of a New Element: The Role of Nitrate in the Discovery of Samarium

The story of samarium is inseparable from the early investigations into the complex mineralogy of the rare earth elements. The element's discovery in the late 19th century was not a singular event but rather a culmination of meticulous work by several chemists who utilized the distinct properties of rare earth nitrates to unravel the secrets of newly discovered minerals.

The journey began with the mineral samarskite, named in honor of Russian mining official Colonel Vassili Samarsky-Bykhovets.[1] In 1853, Swiss chemist Jean Charles Galissard de Marignac, while studying "didymium" (a substance later found to be a mixture of praseodymium and neodymium), observed novel spectral lines that hinted at the presence of an unknown element.[2][3]

However, it was the French chemist Paul-Émile Lecoq de Boisbaudran who, in 1879, is credited with the definitive isolation of a new element from samarskite.[4][5] A master of the then-nascent field of spectroscopy, de Boisbaudran employed a method that relied on the fractional precipitation of hydroxides from a nitrate solution. He dissolved the "didymium" extracted from samarskite in nitric acid to form a solution of what was essentially a mixture of rare earth nitrates.[1][6] By carefully adding ammonium hydroxide, he observed that the precipitation occurred in stages, a key insight that allowed for the separation of the components.[6] The initial precipitate, when analyzed spectroscopically, revealed a unique set of sharp absorption lines, confirming the presence of a new element which he named "samarium."[4][5] This pioneering work underscored the critical role of nitrate chemistry in the separation and identification of new rare earth elements.

Further confirmation of samarium's existence and the complex nature of the "samaria" earth came from the work of other notable chemists of the era, including Eugène-Anatole Demarçay, who would later discover europium by separating it from a samarium magnesium nitrate sample in 1901.[1]

Early Synthesis and Characterization of Samarium Nitrate